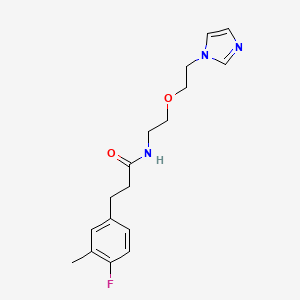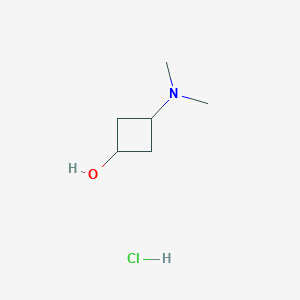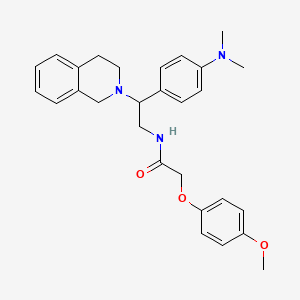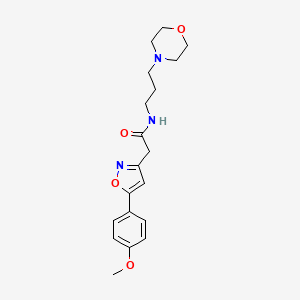
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide, also known as Fimepinostat, is a novel histone deacetylase (HDAC) inhibitor that has shown promising results in preclinical studies.
Wirkmechanismus
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide exerts its pharmacological effects by inhibiting the activity of HDAC, which is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC, this compound promotes the acetylation of histone proteins, resulting in the activation of gene expression. This leads to the upregulation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. In neurodegenerative disorders, this compound promotes the expression of neurotrophic factors and reduces neuroinflammation. In inflammatory diseases, this compound suppresses the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide in lab experiments include its potent HDAC inhibitory activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high doses, and its lack of clinical data in humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of this compound's potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, future research could focus on the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide involves the reaction of 3-(4-fluoro-3-methylphenyl)propanoic acid with ethyl 2-(2-(1H-imidazol-1-yl)ethoxy)acetate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then treated with 1M hydrochloric acid to obtain this compound as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-14-12-15(2-4-16(14)18)3-5-17(22)20-7-10-23-11-9-21-8-6-19-13-21/h2,4,6,8,12-13H,3,5,7,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLXIENNZQGBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B2624792.png)

![N-Methyl-N-[2-[(4-methylthiadiazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2624794.png)
![2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine](/img/structure/B2624799.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2624801.png)
![3-[Acetyl(methyl)amino]benzoic acid](/img/structure/B2624802.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2624805.png)

![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)

